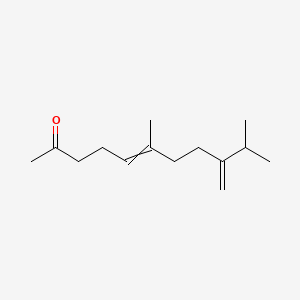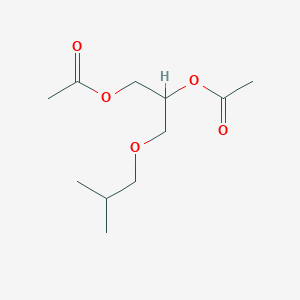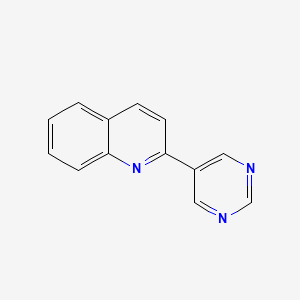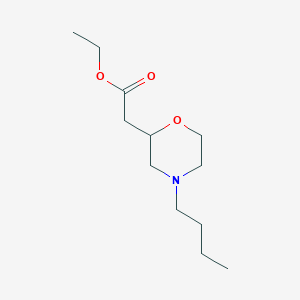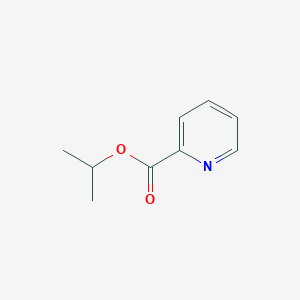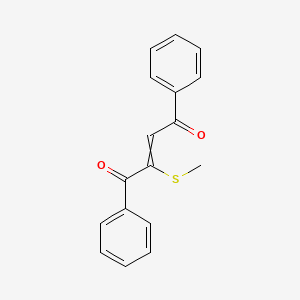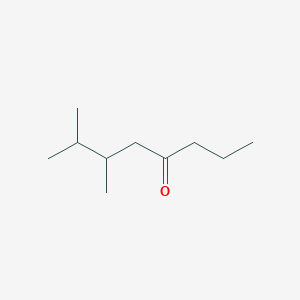
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL is a complex organogermanium compound It is characterized by the presence of germanium atoms within its molecular structure, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL typically involves multiple steps. One common method includes the reaction of germanium tetrachloride with diethyl ether under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving ethylene oxide and other reagents to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the ethyl groups or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
科学的研究の応用
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-viral properties.
Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL involves its interaction with specific molecular targets within cells. The germanium center can form coordination complexes with various biomolecules, influencing cellular pathways and processes. These interactions can lead to changes in gene expression, protein function, and cellular metabolism, contributing to the compound’s observed biological effects.
類似化合物との比較
- 2,6,11-Trioxa-14-germahexadecan-4-OL
- 14,14-Diethyl-2,6,11-trioxa-14-siladecan-4-OL
- 14,14-Diethyl-2,6,11-trioxa-14-stannahexadecan-4-OL
Comparison: 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium-containing compound often exhibits higher stability and different reactivity patterns, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
63242-75-1 |
|---|---|
分子式 |
C16H36GeO4 |
分子量 |
365.1 g/mol |
IUPAC名 |
1-methoxy-3-[4-(2-triethylgermylethoxy)butoxy]propan-2-ol |
InChI |
InChI=1S/C16H36GeO4/c1-5-17(6-2,7-3)10-13-20-11-8-9-12-21-15-16(18)14-19-4/h16,18H,5-15H2,1-4H3 |
InChIキー |
OOMXGPNKIKGHQS-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)CCOCCCCOCC(COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


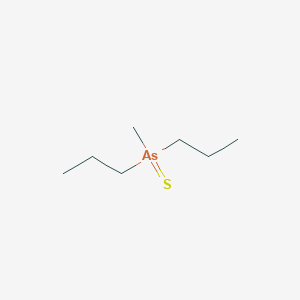


![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
